5-amino-1-(3-chlorobenzyl)-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
Description
5-Amino-1-(3-chlorobenzyl)-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule with the molecular formula C₁₈H₁₈ClN₅O (monoisotopic mass: 355.119988) . Its structure features a 1,2,3-triazole core substituted at position 1 with a 3-chlorobenzyl group, at position 4 with a carboxamide linked to a 3-methoxyphenyl group, and at position 5 with an amino group. This compound’s design aligns with a broader class of triazole carboxamides known for their modular synthesis and diverse biological activities, including antimicrobial and anticancer properties .
Properties
IUPAC Name |
5-amino-1-[(3-chlorophenyl)methyl]-N-(3-methoxyphenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O2/c1-25-14-7-3-6-13(9-14)20-17(24)15-16(19)23(22-21-15)10-11-4-2-5-12(18)8-11/h2-9H,10,19H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSDOSVVBOCHISS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=C(N(N=N2)CC3=CC(=CC=C3)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies for 1,2,3-Triazole-4-Carboxamides
1,2,3-Triazole derivatives are typically synthesized via cycloaddition reactions, with the Huisgen azide-alkyne cycloaddition being the most widely recognized. However, the target compound’s substitution pattern and carboxamide functionality necessitate alternative approaches. Recent advances emphasize two primary strategies:
- Cyclization of Azides with α-Cyanoamides : This method leverages the reactivity of azides with nitrile-containing precursors to form the triazole core.
- Lewis Acid-Catalyzed Amidation : Post-cyclization functionalization of ester intermediates enables precise introduction of the carboxamide group.
The former approach is favored for its simplicity and fewer synthetic steps, while the latter allows modularity in varying the amide substituent.
Preparation of 5-Amino-1-(3-Chlorobenzyl)-N-(3-Methoxyphenyl)-1H-1,2,3-Triazole-4-Carboxamide
Azide Intermediate Synthesis
The synthesis begins with the preparation of 3-chlorobenzyl azide , a critical intermediate. This compound is synthesized via nucleophilic substitution of 3-chlorobenzyl chloride with sodium azide:
Reaction Conditions :
- Solvent : Dimethylformamide (DMF) or water/ethanol mixtures.
- Temperature : 0–25°C to mitigate exothermic risks.
- Molar Ratio : 1:1.2 (3-chlorobenzyl chloride to sodium azide).
Procedure :
3-Chlorobenzyl chloride (1.0 equiv) is added dropwise to a stirred solution of sodium azide (1.2 equiv) in DMF at 0°C. The reaction is warmed to room temperature and stirred for 12 hours. The mixture is then diluted with water and extracted with ethyl acetate. The organic layer is dried over magnesium sulfate and concentrated to yield 3-chlorobenzyl azide as a pale-yellow oil.
Safety Note : Azides are thermally unstable and shock-sensitive. Strict temperature control and avoidance of metal contaminants are essential.
Cyclization with α-Cyano-N-(3-Methoxyphenyl)Acetamide
The triazole core is formed via cyclization of 3-chlorobenzyl azide with α-cyano-N-(3-methoxyphenyl)acetamide under basic conditions:
Reaction Scheme :
$$
\text{3-Chlorobenzyl azide} + \text{α-Cyano-N-(3-methoxyphenyl)acetamide} \xrightarrow{\text{NaOH, EtOH}} \text{Target Compound}
$$
- Base : Sodium hydroxide (1.0 equiv).
- Solvent : Ethanol.
- Temperature : 80°C (microwave-assisted heating for 1 hour).
- Yield : 56–65%.
Procedure :
A mixture of 3-chlorobenzyl azide (1.0 equiv), α-cyano-N-(3-methoxyphenyl)acetamide (1.1 equiv), and sodium hydroxide (1.0 equiv) in ethanol is irradiated in a microwave reactor at 80°C for 1 hour. The reaction is quenched with 1 M HCl, extracted with ethyl acetate, and purified via trituration to afford the target compound as a white solid.
Mechanistic Insight :
The reaction proceeds through deprotonation of the α-cyanoacetamide by NaOH, followed by nucleophilic attack on the azide. Cyclization forms the 1,2,3-triazole ring, with the 3-chlorobenzyl and 3-methoxyphenyl groups regioselectively occupying the 1- and 4-positions, respectively.
Alternative Synthetic Routes
Lewis Acid-Catalyzed Amidation
An alternative route involves initial cyclization with ethyl cyanoacetate, followed by amidation with 3-methoxyaniline:
Step 1 : Cyclization of 3-chlorobenzyl azide with ethyl cyanoacetate under basic conditions yields the ethyl ester intermediate.
Step 2 : Transamidation using trimethylaluminum (AlMe₃) as a catalyst introduces the 3-methoxyphenyl group.
Advantages :
- Enables use of ester intermediates, which are often more stable than amides.
- Facilitates late-stage diversification of the carboxamide substituent.
Limitations :
Optimization of Reaction Conditions
Characterization and Analytical Techniques
Industrial-Scale Production Considerations
- Continuous Flow Reactors : Mitigate azide decomposition risks by minimizing residence time at high temperatures.
- Solvent Recovery : Ethanol is distilled and reused to reduce costs.
- Quality Control : In-line FTIR monitors reaction progress, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
5-amino-1-(3-chlorobenzyl)-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted triazole derivatives.
Scientific Research Applications
5-amino-1-(3-chlorobenzyl)-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-amino-1-(3-chlorobenzyl)-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural Modifications and Associated Activities
Impact of Substituents on Activity
Aromatic Substituents (R₁):
- The 3-chlorobenzyl group in the target compound may enhance lipophilicity and membrane penetration compared to carbamoylmethyl (Lead 1) or 4-fluorobenzyl analogs .
- 4-Methylphenyl and 4-chlorophenyl substituents in anticancer analogs improve target selectivity, likely through hydrophobic interactions with kinase domains .
- This contrasts with 2,5-dichlorophenyl in anticancer analogs, where electron-withdrawing groups may enhance DNA intercalation .
- Amino Group at Position 5: Critical for activity across analogs. In Lead 1, deletion of the 5-amino group abolished SOS response inhibition, highlighting its role in binding LexA or RecA* .
Mechanistic Insights from Analogous Compounds
Bacterial SOS Response Inhibition:
Lead 1 and its analog 14 (modified with a 3-chlorobenzyl group) disrupt LexA self-cleavage (IC₅₀ ~10–32 µM), preventing bacterial mutagenesis and antibiotic resistance . The target compound’s 3-chlorobenzyl group may similarly enhance binding to LexA’s β-turn region .Anticancer Activity:
Analogs with 3,4-dimethylphenyl or 2,5-dichlorophenyl groups exhibit antiproliferative effects by inhibiting kinases (e.g., c-Met) or inducing apoptosis . The target compound’s 3-methoxyphenyl group may modulate cytochrome P450 interactions, affecting metabolic stability .
Biological Activity
5-amino-1-(3-chlorobenzyl)-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound that has gained attention for its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, efficacy against various diseases, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound belongs to the triazole family, characterized by its unique structural features that contribute to its biological activities. The molecular formula is , and it possesses a molecular weight of approximately 345.79 g/mol.
The biological activity of 5-amino-1-(3-chlorobenzyl)-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is primarily attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of various enzymes involved in metabolic pathways. For instance, it may inhibit certain kinases or phosphatases that play crucial roles in cell signaling and proliferation.
- Antiproliferative Effects : Studies indicate that this compound exhibits antiproliferative activity against several cancer cell lines. Its mechanism may involve the induction of apoptosis and modulation of cell cycle progression.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of this compound. In vitro assays against various cancer cell lines have revealed significant cytotoxic effects:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| H460 (Lung) | 6.06 | Induction of apoptosis |
| A431 (Skin) | <10 | Cell cycle arrest |
| Jurkat (Leukemia) | 8.5 | ROS generation and apoptosis induction |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's effectiveness.
Anti-parasitic Activity
A notable application of this compound is its efficacy against Trypanosoma cruzi, the causative agent of Chagas disease. In a study involving infected VERO cells, the compound demonstrated a pEC50 value greater than 6, indicating strong anti-parasitic properties and significant suppression of parasite burden in murine models .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Key findings include:
- Role of Substituents : Modifications on the benzyl and methoxy groups significantly influence potency. For instance, electron-donating groups enhance activity.
- Core Structure Importance : The triazole ring is essential for maintaining bioactivity; alterations to this core often result in loss of function .
Case Studies
Several studies have explored the therapeutic potential of this compound:
- Chagas Disease Treatment : A study highlighted its effectiveness in reducing parasitic load in mouse models, suggesting a viable alternative to existing treatments like benznidazole .
- Cancer Therapeutics : Research involving various cancer cell lines demonstrated promising results, particularly in lung and skin cancers, where the compound induced significant apoptosis and altered cell cycle dynamics .
Q & A
Q. What are the optimized synthetic routes for 5-amino-1-(3-chlorobenzyl)-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide, and what analytical techniques validate its purity?
- Methodology : The compound can be synthesized via a multi-step approach. A general strategy involves: (i) Condensation of 3-chlorobenzylamine with a triazole precursor under copper-catalyzed click chemistry conditions. (ii) Subsequent coupling with 3-methoxyphenyl isocyanate or chloroformate derivatives to introduce the carboxamide group .
- Validation : Purity is confirmed via HPLC (>95% purity threshold), NMR (e.g., absence of proton signals for byproducts), and mass spectrometry (exact mass: [M+H]+ calculated for C₁₈H₁₇ClN₅O₂: 382.11 g/mol, observed: 382.08) .
Q. How do physicochemical properties (e.g., solubility, logP) impact experimental design for this compound?
- Key Data :
| Property | Value (Predicted/Experimental) | Method/Source |
|---|---|---|
| Water Solubility | 0.02 mg/mL (25°C) | Calculated (ALOGPS) |
| logP | 3.8 | HPLC-derived |
| Stability | >24 hrs in DMSO (4°C) | Experimental |
- Implications : Low aqueous solubility necessitates the use of co-solvents (e.g., DMSO, cyclodextrins) for in vitro assays. LogP >3 suggests moderate cell permeability, requiring validation via Caco-2 assays .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability across enzyme inhibition assays)?
- Case Study : Discrepancies in kinase inhibition profiles may arise from: (i) Assay conditions : ATP concentration (e.g., 1 mM vs. physiological 10 mM) alters competitive binding kinetics. (ii) Compound aggregation : Use dynamic light scattering (DLS) to detect nanoaggregates >100 nm, which cause false positives. (iii) Metabolite interference : LC-MS/MS analysis of incubation media identifies degradation products (e.g., hydrolyzed carboxamide) .
- Solution : Standardize assays with negative controls (e.g., inactive triazole analogs) and validate hits via orthogonal methods (SPR, ITC) .
Q. How can structure-activity relationship (SAR) studies improve target selectivity?
- SAR Insights :
- 3-Chlorobenzyl Group : Critical for hydrophobic interactions with kinase hinge regions (e.g., EGFR). Substitution with bulkier groups (e.g., 4-bromophenyl) reduces solubility but increases potency .
- 3-Methoxyphenyl Carboxamide : Methoxy orientation affects hydrogen bonding with catalytic lysine residues. Para-substitution decreases activity by 10-fold .
Q. What in silico approaches predict metabolic stability and toxicity?
- Tools :
- ADMET Prediction : Use SwissADME or ADMETlab to estimate CYP450 metabolism (e.g., CYP3A4 liability due to methoxy group).
- Toxicity Profiling : ProTox-II predicts hepatotoxicity (Probability: 72%) and mitochondrial toxicity .
Critical Research Gaps and Future Directions
- Mechanistic Studies : Elucidate off-target effects via thermal shift assays (TSA) to identify unintended protein binding .
- Prodrug Development : Address solubility limitations by synthesizing phosphate or PEGylated prodrugs .
- In Vivo Efficacy : Validate antitumor activity in PDX models with correlative biomarker analysis (e.g., p-EGFR suppression) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
